molecular formula C27H26N4O8 B613414 Fmoc-Lys(Dnp)-OH CAS No. 148083-64-1

Fmoc-Lys(Dnp)-OH

Cat. No.: B613414
CAS No.: 148083-64-1
M. Wt: 534,53 g/mole
InChI Key: OENCMORJQAUAAJ-DEOSSOPVSA-N
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Description

Fmoc-Lys(Dnp)-OH: is a derivative of lysine, an essential amino acid, modified with two protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group, while the Dnp group is used to protect the side chain of lysine. This compound is particularly useful in peptide synthesis and biochemical research due to its stability and reactivity.

Mechanism of Action

Target of Action

Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .

Mode of Action

This compound interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, this compound can influence these processes.

Result of Action

The primary result of the action of this compound is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of this compound to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dnp)-OH typically involves the following steps:

    Protection of the Lysine Side Chain: The ε-amino group of lysine is first protected with the 2,4-dinitrophenyl (Dnp) group. This is achieved by reacting lysine with 2,4-dinitrofluorobenzene in a suitable solvent such as dimethylformamide (DMF) under basic conditions.

    Protection of the α-Amino Group: The α-amino group of the lysine derivative is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the lysine derivative with Fmoc-chloride in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lysine are reacted with 2,4-dinitrofluorobenzene and Fmoc-chloride under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Fmoc-Lys(Dnp)-OH can undergo nucleophilic substitution reactions where the Fmoc or Dnp groups are replaced by other functional groups.

    Deprotection Reactions: The Fmoc and Dnp groups can be selectively removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Dnp group is removed using a reducing agent like thiophenol.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in DMF.

    Dnp Deprotection: Thiophenol in a suitable solvent.

Major Products Formed:

    Fmoc Deprotection: The major product is the lysine derivative with the Dnp group intact.

    Dnp Deprotection: The major product is the lysine derivative with the Fmoc group intact.

Scientific Research Applications

Chemistry: Fmoc-Lys(Dnp)-OH is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools.

Medicine: this compound is used in the synthesis of peptide-based therapeutics. It is also used in the development of vaccines and other biologically active compounds.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins. It is also used in the development of new materials and nanotechnology applications.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Dnp)-OH but with a tert-butoxycarbonyl (Boc) group instead of the Dnp group.

    Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the Dnp group.

    Fmoc-Lys(ivDde)-OH: Contains an 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group instead of the Dnp group.

Uniqueness: this compound is unique due to the presence of the Dnp group, which provides distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific peptide synthesis applications where selective deprotection is required.

Biological Activity

Fmoc-Lys(Dnp)-OH (Fluorenylmethoxycarbonyl-Lysine with a 2,4-dinitrophenyl group) is a derivative of lysine commonly used in peptide synthesis and biochemical research. Its unique structure allows it to serve as a substrate for various enzymatic reactions, particularly in studies involving proteases and angiotensin-converting enzyme (ACE). This article delves into the biological activity of this compound, highlighting its applications, enzymatic interactions, and relevant research findings.

Chemical Structure

This compound is characterized by the following chemical formula:

C27H26N4O8\text{C}_{27}\text{H}_{26}\text{N}_{4}\text{O}_{8}

This structure includes the Fmoc protecting group, which is sensitive to basic conditions, allowing for selective deprotection during synthesis.

Applications in Research

  • Protease Substrate Synthesis : this compound is extensively used in synthesizing peptide substrates for studying proteases. The Dnp group acts as a chromogenic or fluorescent label, facilitating the monitoring of enzymatic activity.
  • ACE Activity Measurement : The compound has been utilized in assays to measure ACE activity in human plasma and various tissues. The hydrolysis of substrates like Abz-FRK(Dnp)P-OH by ACE provides insights into enzyme kinetics and inhibition mechanisms.

Hydrolysis Studies

A significant study investigated the hydrolysis of Abz-peptidyl-K(Dnp)P-OH derivatives by ACE. The results demonstrated that:

  • Enzymatic Activity : The hydrolysis rate was monitored using fluorescence assays, showing a strong correlation (r = 0.90, P < 0.001) between substrate cleavage and ACE activity in human plasma from 80 healthy patients .
  • Inhibition Studies : Classical ACE inhibitors like lisinopril and captopril completely inhibited the hydrolysis of Abz-FRK(Dnp)P-OH in lung, heart, and kidney tissues, confirming the specificity of ACE assays .

Table 1: ACE Activity Measurement in Different Tissues

TissueHydrolysis Rate (mU/ml)Inhibition (%) with Lisinopril
Lung15.2100
Heart12.8100
Kidney14.5100
Liver8.358

Case Studies

  • Fluorescent Assay Development : A continuous fluorescent assay was developed to quantify ACE activity using this compound derivatives as substrates. The assay demonstrated high sensitivity and specificity for ACE in both human plasma and rat tissue homogenates .
  • Synthesis of Urotensin II Analogues : Research involving the synthesis of urotensin II analogues utilized this compound to explore structure-activity relationships (SAR) within peptide ligands. The findings indicated that modifications at the lysine position significantly affected biological activity and receptor interaction profiles .

Research Findings

Recent studies have focused on optimizing the use of this compound in automated peptide synthesis and evaluating its potential as a versatile building block in drug development . The ability to modify its side chains further enhances its utility in creating functionalized peptides with tailored biological activities.

Properties

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMORJQAUAAJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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